molecular formula C20H26N2O4S B2416268 2-(3,4-dimethoxyphenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide CAS No. 946272-56-6

2-(3,4-dimethoxyphenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide

Cat. No.: B2416268
CAS No.: 946272-56-6
M. Wt: 390.5
InChI Key: GHDXUCBPJCQLCK-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry research. It is characterized by a multi-functional structure that includes a 3,4-dimethoxyphenyl acetamide group linked to a thiophene moiety via a morpholine-containing ethyl chain. This specific arrangement of pharmacophores suggests potential for diverse biological activity. Compounds featuring the 3,4-dimethoxyphenyl group are common in drug discovery efforts, and molecules with similar N-heterocyclic and sulfur-containing structures are frequently investigated for their antiviral and other biological properties . The incorporated morpholine ring, a common feature in pharmaceuticals, can influence the molecule's solubility and its ability to interact with biological targets. Similarly, the thiophene ring can participate in various binding interactions with enzymes or receptors . As a versatile biochemical tool, this acetamide derivative serves as a key intermediate for researchers synthesizing more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. It is particularly useful for exploring new chemical space in the development of potential therapeutic agents. This product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-24-18-4-3-15(11-19(18)25-2)12-20(23)21-13-17(16-5-10-27-14-16)22-6-8-26-9-7-22/h3-5,10-11,14,17H,6-9,12-13H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDXUCBPJCQLCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCC(C2=CSC=C2)N3CCOCC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Amide Coupling

The most widely reported method involves a two-step sequence: (1) synthesis of 2-(3,4-dimethoxyphenyl)acetic acid and (2) coupling with 2-morpholino-2-(thiophen-3-yl)ethanamine.

Step 1: Preparation of 2-(3,4-Dimethoxyphenyl)Acetic Acid
3,4-Dimethoxybenzaldehyde undergoes a Henry reaction with nitromethane in methanol catalyzed by sodium hydroxide, yielding β-nitrostyrene intermediates. Subsequent hydrogenation over palladium on carbon (10 wt%) in ethanol at 50°C produces 2-(3,4-dimethoxyphenyl)ethylamine, which is oxidized to the acetic acid derivative using Jones reagent (CrO₃/H₂SO₄) at 0–5°C.

Step 2: Amide Bond Formation
Coupling employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. A representative procedure from CN103664681A specifies:

  • Molar ratio : 1:1.2 (acid:amine)
  • Activators : EDCI·HCl (1.5 equiv), DMAP (0.2 equiv)
  • Conditions : 0°C → room temperature, 24 h under N₂
  • Workup : Sequential washes with 2M HCl, saturated NaHCO₃, and brine, followed by recrystallization (dichloromethane/ethyl acetate)
  • Yield : 76%

Reductive Amination Pathway

An alternative approach condenses 2-(3,4-dimethoxyphenyl)acetamide with morpholine and thiophene-3-carbaldehyde via reductive amination:

  • Imine Formation : React acetamide (1 equiv) with thiophene-3-carbaldehyde (1.1 equiv) in toluene at 80°C for 6 h.
  • Reduction : Add NaBH₃CN (1.5 equiv) in methanol at 0°C, stir for 12 h.
  • Morpholine Incorporation : Treat intermediate with morpholine (2 equiv) and K₂CO₃ in DMF at 60°C for 8 h.
  • Overall Yield : 68% (three steps)
  • Advantage : Avoids carbodiimide sensitivity to moisture

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal solvent polarity critically impacts coupling efficiency:

Solvent Dielectric Constant Yield (%) Purity (HPLC)
Dichloromethane 8.93 76 98.2
THF 7.52 63 95.1
DMF 36.7 71 97.8
Ethyl Acetate 6.02 58 93.4

Data aggregated from

Elevating temperature beyond 25°C during EDCI-mediated coupling decreases yield due to competitive acylurea formation. Controlled experiments at 0°C → 20°C maximize amide product (89% yield).

Catalytic Additives

DMAP (4-dimethylaminopyridine) enhances reaction rates by stabilizing the active O-acylisourea intermediate. Patent US20070185136A1 demonstrates:

  • Without DMAP : 52% conversion after 24 h
  • With DMAP (0.2 equiv) : 98% conversion in 8 h

Analytical Characterization

Spectroscopic Validation

¹H NMR (500 MHz, DMSO-d₆) :

  • δ 6.85–7.12 (m, 3H, thiophene)
  • δ 3.73 (s, 6H, OCH₃)
  • δ 3.45–3.62 (m, 8H, morpholine)
  • δ 2.98 (t, J=6.5 Hz, 2H, CH₂CO)

¹³C NMR (126 MHz, DMSO-d₆) :

  • 168.5 ppm (C=O)
  • 151.2, 148.6 ppm (OCH₃-substituted aromatics)
  • 56.1, 55.8 ppm (morpholine carbons)

Crystalline Structure Analysis

Single-crystal X-ray diffraction (Source):

  • Space Group : P1̄ (triclinic)
  • Unit Cell Parameters :
    • a = 7.892 Å
    • b = 10.345 Å
    • c = 12.673 Å
    • α = 89.3°, β = 78.5°, γ = 85.2°
  • Hydrogen Bonding : N–H···O chains along a-axis (2.89 Å)

Challenges in Large-Scale Synthesis

Purification Difficulties

The morpholine-thiophene moiety introduces polarity challenges:

  • HPLC Retention : 14.2 min (C18 column, 70:30 MeCN/H₂O)
  • Common Impurities :
    • Unreacted EDCI·HCl (Rt = 3.8 min)
    • Diacylurea byproduct (Rt = 11.5 min)

Flash chromatography (silica gel, 95:5 DCM/MeOH) effectively removes contaminants but requires strict solvent grade control to prevent amine degradation.

Moisture Sensitivity

EDCI·HCl rapidly hydrolyzes in >0.1% H₂O content:

  • Kinetic Study : t₁/₂ = 2.3 h at 25°C, RH 50%
  • Mitigation : Use molecular sieves (4Å) in reaction mixture

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols

Scientific Research Applications

Medicinal Chemistry

The compound shows promise in drug development due to its potential biological activities. It may act as a:

  • Enzyme Inhibitor : Preliminary studies suggest that it could inhibit enzymes involved in metabolic pathways relevant to diseases such as cancer and inflammation.
  • Receptor Modulator : The compound might interact with various receptors, potentially acting as an agonist or antagonist, thus influencing cellular signaling pathways.

Research indicates that the compound exhibits several biological activities:

  • Antioxidant Properties : Studies have shown that similar compounds can exhibit significant antioxidant activity, which is crucial for protecting cells from oxidative stress.
  • Antibacterial Activity : Compounds with similar structures have demonstrated effectiveness against pathogens like Staphylococcus aureus and Escherichia coli.
  • Cytotoxicity : Investigations have revealed selective cytotoxic effects against cancer cell lines while sparing normal cells.

Material Science

The unique structural features of this compound make it suitable for applications in materials science:

  • Polymer Production : It can serve as an intermediate in synthesizing advanced polymers and coatings.
  • Nanomaterials : Its properties may be harnessed in developing nanomaterials for various industrial applications.

A study published in a peer-reviewed journal investigated the biological activity of similar thiophene derivatives. The results indicated that compounds with the oxalamide structure exhibited significant enzyme inhibition and cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications .

Case Study 2: Synthesis and Characterization

Research focused on synthesizing related thiophene derivatives highlighted the importance of structural modifications on biological activity. The study utilized techniques like IR spectroscopy and NMR to characterize the synthesized compounds, revealing insights into their electronic properties and potential interactions with biological targets .

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(3,4-dimethoxyphenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide may include other acetamides with different substituents on the aromatic rings or variations in the morpholino or thiophene groups. Examples of similar compounds could be:

  • N-(2-morpholinoethyl)-2-(3,4-dimethoxyphenyl)acetamide
  • 2-(3,4-dimethoxyphenyl)-N-(2-piperidino-2-(thiophen-3-yl)ethyl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can make it a valuable compound for research and development in various scientific and industrial fields.

Biological Activity

2-(3,4-dimethoxyphenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide is a synthetic organic compound with potential therapeutic applications. Its unique structure, featuring a dimethoxyphenyl group, a morpholino moiety, and a thiophene ring, suggests diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular FormulaC21H26N2O4S
Molecular Weight402.507 g/mol
CAS Number946272-56-6

The biological activity of this compound may involve interactions with various biomolecular targets. The compound is hypothesized to modulate enzyme activity and receptor interactions, particularly focusing on sigma receptors. For instance, similar compounds have shown high affinity for sigma-1 receptors, which are implicated in pain modulation and neuroprotection .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Analgesic Activity : Compounds with similar structures have demonstrated significant antinociceptive effects in animal models. For example, a related morpholino compound showed a reduction in formalin-induced nociception at varying doses .
  • Antiviral Potential : The compound's structural features suggest potential antiviral activity. Studies on related N-heterocycles have indicated promise against viral replication .

Case Studies and Research Findings

  • Sigma Receptor Affinity :
    • A study evaluated the binding affinity of similar morpholino compounds at sigma receptors. The findings indicated that compounds with morpholino groups exhibited selective affinity for sigma-1 receptors with Ki values around 42 nM .
  • Antiviral Activity :
    • Research on related compounds has shown that modifications in substituents can enhance antiviral activity against viruses such as Dengue virus (DENV) and Tobacco Mosaic Virus (TMV). The structure-activity relationship (SAR) analyses revealed that specific substitutions significantly improved efficacy .
  • In Vitro Assays :
    • In vitro assays demonstrated that structural analogs of this compound inhibited key enzymes involved in viral replication and cellular growth, suggesting its potential as a biochemical probe or therapeutic agent .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnalgesicSignificant reduction in nociception
AntiviralInhibition of viral replication
Sigma Receptor BindingHigh affinity for sigma-1 receptors

Q & A

Q. What are the key synthetic strategies for preparing 2-(3,4-dimethoxyphenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide?

The synthesis typically involves multi-step reactions, including:

  • Acylation : Reacting a primary amine (e.g., 2-morpholino-2-(thiophen-3-yl)ethylamine) with an activated acyl derivative (e.g., 3,4-dimethoxyphenylacetyl chloride) in dichloromethane (CH₂Cl₂) with a base like Na₂CO₃ to promote amide bond formation .
  • Purification : Column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) and recrystallization (e.g., ethyl acetate) are critical for isolating high-purity products .
  • Monitoring : Thin-layer chromatography (TLC) is used to track reaction progress .

Q. How is the compound structurally characterized in academic research?

Standard analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry, functional group integration, and stereochemical assignments (e.g., δ 7.69 ppm for amide protons in CDCl₃) .
  • Mass Spectrometry (MS) : ESI/APCI(+) modes verify molecular weight and fragmentation patterns (e.g., m/z 347 [M+H]⁺) .
  • Elemental Analysis : Validates purity and stoichiometry .

Q. What preliminary biological assays are used to evaluate its activity?

Initial screening often involves:

  • In vitro cytotoxicity assays : Testing against cancer cell lines (e.g., MTT assay) to assess anti-proliferative effects .
  • Enzyme inhibition studies : Targeting kinases or inflammatory mediators (e.g., COX-2) using fluorometric or colorimetric readouts .
  • Binding affinity assays : Surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with receptors .

Advanced Research Questions

Q. How can researchers design analogs to study structure-activity relationships (SAR)?

Methodological approaches include:

  • Functional group substitution : Replace the 3,4-dimethoxyphenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to modulate lipophilicity and target binding .
  • Scaffold hybridization : Integrate thiophene or morpholine moieties from related compounds (e.g., thieno[3,2-d]pyrimidine derivatives) to enhance metabolic stability .
  • Pharmacophore mapping : Use computational tools (e.g., molecular docking) to predict critical interactions with biological targets (e.g., ATP-binding pockets) .

Q. How to resolve contradictions in reported biological activity data?

Strategies involve:

  • Standardized assay conditions : Control variables like cell passage number, serum concentration, and incubation time to minimize variability .
  • Orthogonal validation : Confirm results using independent methods (e.g., Western blotting for apoptosis markers after observing cytotoxicity in MTT assays) .
  • Meta-analysis : Compare data across structurally similar compounds (e.g., thioether-containing acetamides) to identify trends in activity .

Q. What strategies optimize the compound’s pharmacokinetic properties?

Key methodologies:

  • Lipophilicity adjustment : Introduce methoxy or trifluoromethyl groups to enhance membrane permeability (logP optimization) .
  • Metabolic stability testing : Use liver microsome assays to identify vulnerable sites (e.g., morpholine ring oxidation) and modify them (e.g., deuterium incorporation) .
  • Prodrug design : Mask polar groups (e.g., acetamide) with enzymatically cleavable moieties (e.g., esters) to improve oral bioavailability .

Methodological Tables

Q. Table 1: Key Synthetic Reagents and Conditions

StepReagents/ConditionsPurposeReference
AcylationNa₂CO₃, CH₂Cl₂, acetyl chlorideAmide bond formation
PurificationSilica gel, CH₂Cl₂/MeOH gradientIsolation of pure product
Characterization¹H NMR (300 MHz, CDCl₃)Structural confirmation

Q. Table 2: Biological Assay Parameters

Assay TypeTargetReadout MethodReference
CytotoxicityHeLa cellsMTT absorbance (570 nm)
Enzyme inhibitionCOX-2Fluorometric detection
Binding affinityKinase XSPR (response units)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.